Superior Conformational Rigidity: A Defined Scaffold with Zero Rotatable Bonds
The spirocyclic architecture of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione enforces a high degree of conformational restriction. Computed descriptors reveal a rotatable bond count of zero, contrasting with many acyclic analogs which possess multiple degrees of freedom [1]. This preorganization reduces the entropic penalty upon binding to a biological target, a principle advantage in fragment-based drug design. The topological polar surface area (TPSA) of 55.4 Ų and an XLogP3 of 1.1 define a precise region of physicochemical space, facilitating predictable membrane permeability and solubility compared to more flexible or differently substituted oxazolidinediones [1].
| Evidence Dimension | Conformational Flexibility and Physicochemical Properties |
|---|---|
| Target Compound Data | Rotatable Bond Count: 0; TPSA: 55.4 Ų; XLogP3: 1.1 |
| Comparator Or Baseline | Acyclic or monocyclic oxazolidinedione analogs |
| Quantified Difference | Zero rotatable bonds, indicating complete conformational restriction in the core scaffold, whereas analogs possess multiple rotatable bonds |
| Conditions | Computed properties derived from the molecular structure (PubChem, Cactvs/XLogP3 3.0) |
Why This Matters
A rigid, preorganized scaffold offers higher potential for binding affinity and selectivity due to a reduced entropic penalty, a critical factor for advancing a compound in structure-based drug discovery programs.
- [1] PubChem. 3-Oxa-1-azaspiro[4.5]decane-2,4-dione. Compound Summary. CID 13987661. View Source
